molecular formula C23H19ClN2 B10925706 1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10925706
M. Wt: 358.9 g/mol
InChI Key: XWQYSVSEJGIFQM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorophenyl group and two 3-methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. One common method involves the condensation of 4-chlorophenylhydrazine with 1,3-bis(3-methylphenyl)propane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methyl groups on the phenyl rings.

    1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole: Similar structure with a fluorine atom instead of chlorine.

    1-(4-bromophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and two 3-methylphenyl groups provides distinct steric and electronic properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2/c1-16-5-3-7-18(13-16)22-15-23(19-8-4-6-17(2)14-19)26(25-22)21-11-9-20(24)10-12-21/h3-15H,1-2H3

InChI Key

XWQYSVSEJGIFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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